molecular formula C7H4Br2N2 B3218643 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-07-9

3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218643
CAS No.: 1190311-07-9
M. Wt: 275.93 g/mol
InChI Key: NNTMAQITEUITAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2. It is a derivative of pyrrolopyridine, characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyrrolo[3,2-b]pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide yields 3,5-dimethoxy-1H-pyrrolo[3,2-b]pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3,5-diphenyl-1H-pyrrolo[3,2-b]pyridine .

Mechanism of Action

The mechanism of action of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine is primarily related to its ability to interact with specific molecular targets, such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTMAQITEUITAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
Reactant of Route 3
3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.